Tert-butyl 2-methyl-4-oxo-4a,5,7,8-tetrahydropyrido[4,3-d]pyrimidine-6-carboxylate
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Overview
Description
Tert-butyl 2-methyl-4-oxo-4a,5,7,8-tetrahydropyrido[4,3-d]pyrimidine-6-carboxylate is a heterocyclic compound with a complex structure. It is known for its potential applications in various fields of scientific research, including chemistry, biology, and medicine. The compound’s unique structure allows it to participate in a variety of chemical reactions, making it a valuable subject of study.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 2-methyl-4-oxo-4a,5,7,8-tetrahydropyrido[4,3-d]pyrimidine-6-carboxylate typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the condensation of a pyrimidine derivative with a tert-butyl ester in the presence of a suitable catalyst. The reaction conditions often include refluxing in an organic solvent such as methanol or ethanol, with the addition of acids or bases to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. The process is optimized for high yield and purity, with careful control of reaction parameters such as temperature, pressure, and reaction time. Purification steps, including crystallization and chromatography, are employed to isolate the desired product .
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 2-methyl-4-oxo-4a,5,7,8-tetrahydropyrido[4,3-d]pyrimidine-6-carboxylate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can yield reduced forms of the compound with different functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions vary depending on the desired transformation, but typically involve controlled temperatures and the use of solvents like dichloromethane or acetonitrile .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while substitution reactions can produce a wide range of substituted pyrido[4,3-d]pyrimidine derivatives .
Scientific Research Applications
Tert-butyl 2-methyl-4-oxo-4a,5,7,8-tetrahydropyrido[4,3-d]pyrimidine-6-carboxylate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a catalyst in industrial processes.
Mechanism of Action
The mechanism of action of tert-butyl 2-methyl-4-oxo-4a,5,7,8-tetrahydropyrido[4,3-d]pyrimidine-6-carboxylate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and the context in which the compound is used .
Comparison with Similar Compounds
Similar Compounds
- Tert-butyl 2-(methylthio)-4-oxo-3,5,7,8-tetrahydropyrido[4,3-d]pyrimidine-6-carboxylate
- Tert-butyl 2-(dimethylamino)-4-oxo-3,5,7,8-tetrahydropyrido[4,3-d]pyrimidine-6-carboxylate
- Tert-butyl 4-(6-((6-(1-butoxyvinyl)-8-cyclopentyl-5-methyl-7-oxo-7,8-dihydropyrido[2,3-d]pyrimidin-2-yl)amino)pyridin-3-yl)piperazine-1-carboxylate
Uniqueness
Tert-butyl 2-methyl-4-oxo-4a,5,7,8-tetrahydropyrido[4,3-d]pyrimidine-6-carboxylate is unique due to its specific structural features, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C13H19N3O3 |
---|---|
Molecular Weight |
265.31 g/mol |
IUPAC Name |
tert-butyl 2-methyl-4-oxo-4a,5,7,8-tetrahydropyrido[4,3-d]pyrimidine-6-carboxylate |
InChI |
InChI=1S/C13H19N3O3/c1-8-14-10-5-6-16(7-9(10)11(17)15-8)12(18)19-13(2,3)4/h9H,5-7H2,1-4H3 |
InChI Key |
PNQYCCQIAGWEEO-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC(=O)C2CN(CCC2=N1)C(=O)OC(C)(C)C |
Origin of Product |
United States |
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